

Total Synthesis of Cucurbitaxanthin A: Methodology and Protocols

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Compound of Interest

Compound Name: *Cucurbitaxanthin A*

Cat. No.: B162421

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Application Notes

The total synthesis of **Cucurbitaxanthin A**, a naturally occurring xanthophyll found in organisms like *Capsicum annuum* and *Cucurbita maxima*, has been achieved through a strategic approach centered on the regioselective ring-opening of a tetrasubstituted epoxide.^[1]^[2]^[3] This methodology provides a pathway to this complex carotenoid, which is of interest for its potential biological activities.

The core of the synthetic strategy involves the construction of a C(15)-3,6-epoxide intermediate.^[1]^[2] This key intermediate is prepared via the regioselective ring opening of a 3-hydroxy-5,6-epoxide precursor.^[1]^[2] This transformation is a critical step that establishes the characteristic 7-oxabicyclo[2.2.1]heptan-2-ol moiety of **Cucurbitaxanthin A**. The synthesis is a notable example of applying specific epoxide chemistry to achieve the construction of complex natural products.

Due to limitations in accessing the full-text of the primary research articles, detailed experimental protocols and quantitative data from the original studies cannot be fully provided at this time. The following sections outline the general synthetic approach based on publicly available information. Access to the full scientific publications is recommended for researchers seeking to replicate or adapt these methods.

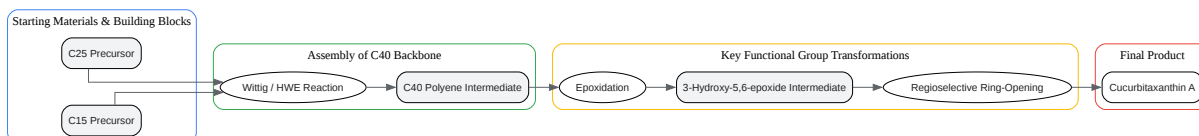
General Synthetic Pathway

The total synthesis of **Cucurbitaxanthin A** can be conceptualized in the following stages:

- **Synthesis of Key Building Blocks:** The synthesis commences with the preparation of two main fragments: a suitable C15 phosphonate and a C25 apocarotenal. The specific structures and synthetic routes to these precursors would be detailed in the full experimental procedures.
- **Fragment Coupling:** The C15 and C25 fragments are coupled, likely through a Wittig or Horner-Wadsworth-Emmons reaction, to construct the full C40 carotenoid backbone.
- **Formation of the 3-hydroxy-5,6-epoxide:** An epoxidation reaction is carried out to introduce the tetrasubstituted epoxide on the β -ionone ring.
- **Regioselective Epoxide Ring-Opening:** This is the pivotal step where the 3-hydroxy-5,6-epoxide is treated with a specific reagent to induce a regioselective intramolecular cyclization, forming the 3,6-epoxy bridge and yielding the **Cucurbitaxanthin A** core structure.

Conceptual Experimental Workflow

The following diagram illustrates the general logical flow of the total synthesis of **Cucurbitaxanthin A**.



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Caption: General workflow for the total synthesis of **Cucurbitaxanthin A**.

Physicochemical Data

The following data for **Cucurbitaxanthin A** has been compiled from public databases.

Property	Value	Source
Molecular Formula	C40H56O3	PubChem
Molecular Weight	584.9 g/mol	PubChem
IUPAC Name	(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol	PubChem

Detailed Experimental Protocols (Illustrative)

Access to the full-text scientific literature is required for complete and accurate protocols. The following represents a generalized, illustrative protocol for the key regioselective ring-opening step, based on the abstract-level information.

Objective: To achieve the regioselective ring-opening of a 3-hydroxy-5,6-epoxide to form the corresponding C(15)-3,6-epoxide.

Materials:

- 3-hydroxy-5,6-epoxide precursor
- Anhydrous solvent (e.g., dichloromethane, acetonitrile)
- Acid catalyst (e.g., a Lewis acid or a protic acid, to be specified in the full protocol)

- Inert atmosphere (e.g., nitrogen or argon)
- Standard glassware for organic synthesis
- Purification supplies (e.g., silica gel for column chromatography)

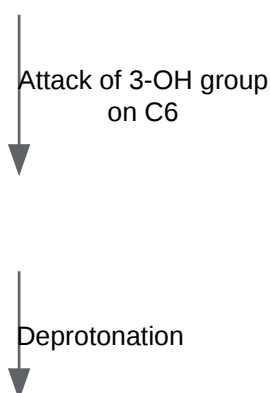
Procedure:

- The 3-hydroxy-5,6-epoxide starting material would be dissolved in an appropriate anhydrous solvent under an inert atmosphere.
- The solution would be cooled to a specific temperature (e.g., 0 °C or -78 °C) as dictated by the full protocol.
- The acid catalyst would be added dropwise to the cooled solution.
- The reaction would be stirred at the specified temperature for a duration determined by reaction monitoring (e.g., by thin-layer chromatography).
- Upon completion, the reaction would be quenched with a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).
- The organic layer would be separated, and the aqueous layer extracted with an organic solvent.
- The combined organic layers would be dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
- The crude product would be purified by column chromatography on silica gel to afford the desired C(15)-3,6-epoxide.

Note: The specific choice of catalyst, solvent, temperature, and reaction time are critical parameters that would be detailed in the full experimental section of the primary literature. These conditions would have been optimized to maximize the yield and regioselectivity of the ring-opening reaction.

Signaling Pathway Diagram (Illustrative)

As the provided information pertains to a chemical synthesis rather than a biological signaling pathway, a diagram illustrating the key chemical transformation is more appropriate. The following diagram depicts the critical regioselective ring-opening step.



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Caption: Proposed mechanism for the acid-catalyzed regioselective ring-opening.

Disclaimer: The diagrams and illustrative protocols are based on general chemical principles and the limited information available in the abstracts of the cited literature. For precise and validated experimental details, consultation of the full research articles is essential.

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References

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- 2. Carotenoid synthesis: retrospect and recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
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